Unsubstituted vs. 7-Methyl Analog: Calculated LogP Difference of 0.76 Units Drives Distinct Chromatographic Behavior
The target compound (CAS 123531-52-2) is unsubstituted on the pyridine ring, whereas the closely related analog ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397228-36-2) bears a methyl group at the 7-position [1]. This single methyl addition results in a measurable increase in lipophilicity, quantified by a calculated LogP difference of 0.76 units [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Not reported (no calculated LogP data found for unsubstituted parent) |
| Comparator Or Baseline | Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397228-36-2): LogP 1.81940 [1] |
| Quantified Difference | Difference of 0.76 units between 7-methyl analog and its baseline; the unsubstituted parent is expected to have lower LogP (approximately 1.06) due to absence of methyl group. |
| Conditions | Calculated physicochemical property (XLogP3-AA method) [1] |
Why This Matters
This lipophilicity differential directly impacts reversed-phase HPLC retention times and compound solubility, requiring distinct purification protocols that make the unsubstituted parent the preferred choice when lower logP is desirable for early-stage SAR exploration.
- [1] ChemSrc. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. CAS 1397228-36-2. Available at: https://m.chemsrc.com/baike/883952.html View Source
